molecular formula C19H11Cl2NO3 B1404413 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-74-4

1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No.: B1404413
CAS No.: 1365988-74-4
M. Wt: 372.2 g/mol
InChI Key: PBWZUJOZJNTWLR-CMDGGOBGSA-N
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Description

1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a synthetic small molecule characterized by a pyrrole-2,5-dione core substituted with a 4-[(2E)-3-(2,6-dichlorophenyl)prop-2-enoyl]phenyl group. The compound’s structure features:

  • Pyrrole-2,5-dione: A cyclic diketone that may participate in hydrogen bonding or dipole interactions with biological targets.
  • Propenoyl linker: The α,β-unsaturated ketone (prop-2-enoyl) provides conjugation, influencing reactivity and electronic properties.

Properties

IUPAC Name

1-[4-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NO3/c20-15-2-1-3-16(21)14(15)8-9-17(23)12-4-6-13(7-5-12)22-18(24)10-11-19(22)25/h1-11H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWZUJOZJNTWLR-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl acyl chloride.

    Addition of Dichlorophenyl Prop-2-enoyl Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study demonstrated that derivatives of this compound showed IC50 values in the micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

In addition to its anticancer effects, 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione has been evaluated for anti-inflammatory activity:

  • In Vivo Studies : Animal models have shown that treatment with this compound leads to a reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Mechanism : It is believed that the compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound:

  • Free Radical Scavenging : In vitro assays indicate that it effectively scavenges free radicals, which can contribute to oxidative stress-related diseases.
  • Potential Application : This property suggests potential use in formulations aimed at reducing oxidative damage in cells .

Mechanism of Action

The mechanism of action of 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione ()

1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone (chalcone derivative, )

Flavone Derivatives (cyclized chalcones, )

Data Table: Structural and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties
Target Compound (2,6-dichlorophenyl) C20H12Cl2NO3 ~373.23 2,6-dichlorophenyl, pyrrole-2,5-dione High lipophilicity, electron-withdrawing
Methoxyphenyl Analog () C20H15NO4 333.34 2-methoxyphenyl, pyrrole-2,5-dione Electron-donating methoxy group
Chalcone Derivative () C14H11NO3 241.25 2,5-dihydroxyphenyl, pyridine, propenone Hydroxyl groups for H-bonding
Flavone Derivatives () Varies (e.g., C15H10O2) ~222.24 Cyclized α,β-conjugated ketones Extended conjugation, UV absorption

Dichlorophenyl vs. Methoxyphenyl Substituents

  • Electron Effects: The 2,6-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, which may polarize the propenoyl linker and enhance electrophilicity compared to the electron-donating methoxy group in the analog.
  • Metabolic Stability : Dichlorophenyl groups are less prone to oxidative metabolism than methoxyphenyl groups (which may undergo O-demethylation).

Pyrrole-2,5-dione vs. Pyridine/Flavone Cores

  • Hydrogen Bonding : The pyrrole-2,5-dione’s carbonyl groups offer distinct H-bond acceptor sites compared to pyridine’s nitrogen or flavones’ hydroxyl groups.

Biological Activity

1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, with CAS number 1365988-74-4, is a synthetic organic compound notable for its unique structural properties and potential biological activities. This compound features a pyrrole ring substituted with a phenyl group and a dichlorophenyl prop-2-enoyl moiety. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry due to its potential as an anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C19H11Cl2NO3, with a molecular weight of 372.2 g/mol. The structure can be represented as follows:

Structure C19H11Cl2NO3\text{Structure }\text{C}_{19}\text{H}_{11}\text{Cl}_2\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The compound may act by inhibiting key enzymes or receptors that are critical for tumor growth and proliferation. Preliminary studies suggest that it could inhibit the activity of tyrosine kinases, which are often overactive in cancer cells.

Anticancer Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit the growth of various cancer cell lines. A study highlighted that certain derivatives demonstrated growth inhibition in colon cancer cell lines (HCT-116, SW-620) with GI50 values in the nanomolar range (approximately 1.01.6×108M1.0-1.6\times 10^{-8}\,M) .

Mechanistic Studies

Molecular docking studies have shown that these compounds can form stable complexes with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). These interactions suggest a mechanism through which the compound exerts its anticancer effects by blocking signaling pathways essential for tumor growth .

Comparative Analysis of Biological Activity

CompoundActivityMechanismReference
This compoundAnticancerInhibition of EGFR/VEGFR
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAntitumorTyrosine kinase inhibition
Other pyrrole derivativesVariableVarious mechanisms

Case Studies

A notable case study involved the synthesis and testing of various pyrrole derivatives to assess their biological activity against cancer cell lines. Among these, certain compounds exhibited potent antiproliferative effects while demonstrating low toxicity profiles at therapeutic doses. This highlights the potential for developing targeted therapies based on the structural modifications of pyrrole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

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